(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
説明
特性
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O5/c23-22(24,25)33-18-5-3-16(4-6-18)27-21(31)20(30)26-14-15-9-11-28(12-10-15)19(29)8-7-17-2-1-13-32-17/h1-8,13,15H,9-12,14H2,(H,26,30)(H,27,31)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYCQYXXSHNML-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound characterized by its complex structure and potential biological activities. It features a furan moiety, a piperidine derivative, and an oxalamide functional group, which may contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 382.4 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps that require careful optimization to maximize yield and purity. These steps include:
- Formation of the Furan-2-yl Acryloyl Intermediate : Reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
- Piperidine Derivative Formation : The intermediate is reacted with piperidine to form the piperidin-4-yl derivative.
- Oxalamide Formation : The final step involves coupling the piperidin derivative with a trifluoromethoxy-substituted phenyl group to yield the target compound.
The biological activity of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is hypothesized to involve multiple mechanisms:
- Inhibition of Inflammatory Pathways : Similar compounds have shown potential in inhibiting pro-inflammatory cytokines, suggesting that this compound may exhibit anti-inflammatory properties.
- Anticancer Effects : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Case Studies and Research Findings
-
Anti-inflammatory Activity : In vitro studies have demonstrated that compounds similar to (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can significantly inhibit the production of pro-inflammatory mediators in activated macrophages.
Study Findings Zhang et al., 2023 Demonstrated significant inhibition of TNF-alpha and IL-6 in LPS-stimulated macrophages. Lee et al., 2024 Showed reduced inflammation in animal models treated with similar oxalamide derivatives. -
Anticancer Activity : A study by Kim et al. (2023) explored the anticancer effects of related compounds, revealing that they could inhibit tumor growth in xenograft models.
Study Findings Kim et al., 2023 Reported IC50 values indicating potent cytotoxicity against breast cancer cell lines (MDA-MB-231). Patel et al., 2024 Found that treatment with oxalamide derivatives led to significant apoptosis in colorectal cancer cells.
Structure-Activity Relationship (SAR)
The structural features of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide suggest several points for modification to enhance biological activity:
- Furan Ring Modifications : Altering substituents on the furan ring may affect its interaction with biological targets.
- Piperidine Variants : Different piperidine derivatives could influence the compound's potency and selectivity against specific pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the piperidin-4-ylmethyl intermediate. Key steps include:
- Step 1 : Coupling of furan-2-yl acryloyl chloride with piperidine under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the acryloyl-piperidine intermediate .
- Step 2 : Introduction of the oxalamide moiety via carbodiimide-mediated coupling (e.g., DCC/HOBt) between the piperidine intermediate and 4-(trifluoromethoxy)phenylamine .
- Critical Factors : Reaction temperature (<40°C), solvent polarity (e.g., DMF for solubility), and protecting group strategies (e.g., Boc for amine protection) to minimize side reactions .
Q. How do structural features of this compound influence its reactivity and biological activity?
- Methodological Answer :
- Furan-2-yl acryloyl group : Enhances π-π stacking with aromatic residues in biological targets, improving binding affinity .
- Trifluoromethoxyphenyl group : Increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
- Piperidine ring : Provides conformational flexibility, enabling interactions with enzyme active sites (e.g., proteases or kinases) .
- Validation : Computational docking (AutoDock Vina) and NMR-based conformational analysis are recommended to correlate structure-activity relationships .
Advanced Research Questions
Q. How to design assays for evaluating this compound’s interaction with histone deacetylases (HDACs)?
- Methodological Answer :
- Assay Design :
Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure HDAC activity post-treatment. IC₅₀ values should be calculated using non-linear regression .
Binding Kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (KD) .
- Controls : Include known HDAC inhibitors (e.g., vorinostat) and validate purity of the compound via HPLC (>95%) to avoid false positives .
- Data Interpretation : Compare dose-response curves across HDAC isoforms (e.g., HDAC6 vs. HDAC1) to assess selectivity .
Q. How to resolve contradictions in reported biological activities of structurally similar oxalamides?
- Methodological Answer :
- Root Cause Analysis : Discrepancies often arise from:
- Structural variations : Minor substituent changes (e.g., fluorine vs. chlorine) alter target specificity .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Resolution Strategies :
Meta-Analysis : Compare datasets using tools like RevMan, focusing on standardized protocols (e.g., NIH Assay Guidance Manual).
Computational Modeling : Molecular dynamics simulations (AMBER/GROMACS) to predict binding modes and explain activity differences .
Replication Studies : Repeat key experiments under uniform conditions (pH, temperature, solvent) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Formulation :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Nanoparticle Encapsulation : PLGA-based nanoparticles for sustained release .
- Structural Modifications :
- Introduce polar groups (e.g., hydroxyl) on the piperidine ring without disrupting target binding .
- In Vivo Testing : Pharmacokinetic profiling (Cmax, AUC) in rodent models, with LC-MS/MS for quantification .
Key Considerations for Future Research
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